molecular formula C10H5B B1631274 1-Bromo-3,5-diethynylbenzene CAS No. 144001-08-1

1-Bromo-3,5-diethynylbenzene

Cat. No.: B1631274
CAS No.: 144001-08-1
M. Wt: 205.05 g/mol
InChI Key: FEAVPUWKVFVMIF-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diethynylbenzene is an organic compound with the molecular formula C10H5Br. It is a derivative of benzene, where two hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a bromine atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-diethynylbenzene can be synthesized through various methods. One common approach involves the bromination of 3,5-diethynylbenzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-diethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation.

    Oxidation Products: Diynes and other oxidized derivatives.

Scientific Research Applications

1-Bromo-3,5-diethynylbenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Bromo-3,5-dinitrobenzene: Similar in structure but with nitro groups instead of ethynyl groups.

    1-Bromo-3,5-diethylbenzene: Contains ethyl groups instead of ethynyl groups.

    3,5-Dibromo-1-ethynylbenzene: Has two bromine atoms and one ethynyl group.

Uniqueness: 1-Bromo-3,5-diethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution and coupling reactions makes it a valuable compound in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-bromo-3,5-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVPUWKVFVMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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